VSW1198
Description
Overview of the Mevalonate (B85504) Pathway and Isoprenoid Production
The mevalonate pathway is a fundamental and highly conserved metabolic cascade that synthesizes isoprenoids from acetyl-CoA. mdpi.com A key rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. mdpi.com Following a series of enzymatic reactions, the pathway yields isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
These five-carbon building blocks serve as the foundation for the synthesis of longer-chain isoprenoids. Farnesyl pyrophosphate (FPP) synthase utilizes IPP and DMAPP to produce the 15-carbon farnesyl pyrophosphate (FPP). mdpi.com FPP can then be used to generate sterols, such as cholesterol. Alternatively, geranylgeranyl diphosphate (B83284) synthase (GGDPS) catalyzes the addition of another IPP molecule to FPP, resulting in the formation of the 20-carbon geranylgeranyl pyrophosphate (GGPP). mdpi.comresearchgate.net
Fundamentals of Protein Prenylation: Farnesylation and Geranylgeranylation
Protein prenylation is a post-translational modification that involves the covalent attachment of an isoprenoid lipid, either FPP or GGPP, to a cysteine residue at or near the C-terminus of a target protein. mdpi.com This process is catalyzed by a family of enzymes known as prenyltransferases.
Farnesylation : This process is mediated by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group from FPP to the target protein.
Geranylgeranylation : This modification is carried out by geranylgeranyltransferases (GGTases). GGTase-I modifies proteins with a single 20-carbon geranylgeranyl group from GGPP, while GGTase-II, also known as Rab geranylgeranyltransferase, typically attaches two geranylgeranyl groups to Rab proteins. mdpi.comacs.org
Biological Significance of Prenylated Proteins (e.g., Ras and Rab GTPases)
The attachment of the hydrophobic isoprenoid tail is crucial for the proper localization and function of many proteins, particularly small GTPases of the Ras superfamily. mdpi.com These proteins act as molecular switches in a multitude of cellular signaling pathways.
Ras GTPases : Farnesylation of Ras proteins is essential for their anchoring to the plasma membrane. mdpi.com This localization is a prerequisite for their activation and subsequent engagement in signaling cascades that regulate cell proliferation, differentiation, and survival, such as the MAPK pathway. mdpi.com
Rab GTPases : Rab proteins are key regulators of intracellular vesicle trafficking. nih.gov Their geranylgeranylation is critical for their association with membranes, allowing them to control the movement of vesicles between different cellular compartments. researchgate.netnih.gov Disruption of Rab prenylation can lead to their mislocalization and functional inactivation. nih.gov
The profound impact of prenylation on the function of these and other proteins underscores the importance of the isoprenoid biosynthetic pathway in maintaining cellular homeostasis. Consequently, this pathway has become a significant target for therapeutic intervention in various diseases. mdpi.comsci-hub.se
The Chemical Compound VSW1198
This compound is a novel and potent inhibitor of geranylgeranyl diphosphate synthase (GGDPS), an essential enzyme in the isoprenoid biosynthetic pathway. nih.govmedkoo.com It is classified as an isoprenoid triazole bisphosphonate. mdpi.com
This compound is a synergistic mixture of two isomers, homogeranyl and homoneryl, in a 3:1 ratio. mdpi.comresearchgate.net This combination has demonstrated potent inhibitory effects on GGDPS, with an IC50 of 45 nM in enzymatic assays. sci-hub.seashpublications.orgnih.gov The homoneryl isomer has been shown to be more potent than the homogeranyl isomer. researchgate.netnih.gov
Research Findings on this compound
Mechanism of Action
This compound specifically targets and inhibits GGDPS, thereby depleting the cellular pool of geranylgeranyl pyrophosphate (GGPP). mdpi.com This reduction in GGPP levels directly impedes the process of protein geranylgeranylation, which is the post-translational addition of a 20-carbon isoprenoid lipid to proteins. mdpi.comnih.gov The inhibition of geranylgeranylation has been observed at concentrations as low as 30 nM in cell culture studies. mdpi.comsci-hub.se
By disrupting the synthesis of GGPP, this compound effectively blocks the prenylation of key signaling proteins, most notably Rab and Rho GTPases. mdpi.com This disruption of protein geranylgeranylation has been confirmed in vivo through the accumulation of unmodified Rap1a in various tissues of treated animals. sci-hub.seashpublications.org
Preclinical Studies
Preclinical investigations have provided significant insights into the properties and effects of this compound.
Pharmacokinetics and Distribution : Pharmacokinetic studies in mice have revealed that this compound has a prolonged half-life of approximately 47.7 hours. nih.govashpublications.org The compound exhibits systemic distribution and is detectable in various tissues, with the highest concentrations found in the liver. nih.gov
Metabolic Stability : this compound has demonstrated high metabolic stability in both human and mouse liver microsome studies, suggesting it does not undergo significant phase I or phase II metabolism. nih.govashpublications.org
In Vivo Efficacy : In xenograft models of multiple myeloma, treatment with this compound has been shown to significantly slow tumor growth. sci-hub.seashpublications.org
Combination Therapy : Studies have explored the combination of this compound with statins, which inhibit an earlier step in the isoprenoid biosynthetic pathway. sci-hub.se This combination therapy resulted in undetectable levels of GGPP and significantly slowed tumor growth in a myeloma xenograft model. sci-hub.senih.gov
Interactive Data Table: this compound Research Findings
| Parameter | Finding | References |
| Target Enzyme | Geranylgeranyl Diphosphate Synthase (GGDPS) | mdpi.comnih.gov |
| IC50 (Enzymatic Assay) | 45 nM | sci-hub.seashpublications.orgnih.gov |
| Cellular Activity | Inhibits geranylgeranylation at ≥ 30 nM | mdpi.comsci-hub.se |
| Plasma Half-Life (mice) | 47.7 ± 7.4 hours | nih.govashpublications.org |
| Metabolism | High stability in liver microsomes | nih.govashpublications.org |
| In Vivo Effect | Disrupts protein geranylgeranylation | sci-hub.seashpublications.org |
| Antitumor Activity | Slows tumor growth in myeloma xenograft models | sci-hub.seashpublications.org |
Properties
Molecular Formula |
C15H23N3Na4O6P2 |
|---|---|
Molecular Weight |
495.2706 |
IUPAC Name |
Sodium (2-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)ethane-1,1-diyl)bis(phosphonate) |
InChI |
InChI=1S/C15H27N3O6P2.4Na/c1-12(2)6-4-7-13(3)8-5-9-18-11-14(16-17-18)10-15(25(19,20)21)26(22,23)24;;;;/h6,8,11,15H,4-5,7,9-10H2,1-3H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b13-8+;;;; |
InChI Key |
DTOZLXJMIAVMAQ-MEVDHSCASA-J |
SMILES |
C/C(C)=C/CC/C(C)=C/CCN1N=NC(CC(P([O-])([O-])=O)P([O-])([O-])=O)=C1.[Na+].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VSW1198; VSW-1198; VSW 1198 |
Origin of Product |
United States |
Geranylgeranyl Diphosphate Synthase Ggdps : a Key Enzymatic Target
Molecular Structure and Catalytic Mechanism of GGDPS
Human GGDPS is a 35-kDa enzyme that typically forms a multimeric complex, which has been described as both a hexamer and an octamer. tandfonline.com The enzyme's active site contains highly conserved aspartate-rich motifs (DDXXD). These motifs are essential for coordinating with magnesium ions (Mg²⁺), which are necessary for binding the enzyme's substrates. nih.gov
The catalytic mechanism of GGDPS is a three-step process: nih.gov
Ionization: The process begins with the ionization of farnesyl diphosphate (B83284) (FPP), which results in the formation of a carbocation.
Condensation: This is followed by a nucleophilic attack on the carbocation by isopentenyl pyrophosphate (IPP).
Elimination: The final step involves the elimination of a proton to form the 20-carbon product, geranylgeranyl diphosphate (GGPP).
The structure of GGDPS features a hydrophobic cavity that plays a role in determining the C20 length of the final product through steric hindrance.
Role of GGDPS in the Isoprenoid Biosynthesis Pathway
GGDPS plays a pivotal role in the isoprenoid biosynthesis pathway, also known as the mevalonate (B85504) pathway. nih.govtandfonline.com This pathway is responsible for producing a wide array of essential molecules in mammals. tandfonline.com The primary function of GGDPS is to catalyze the synthesis of GGPP, a 20-carbon isoprenoid, from FPP (a 15-carbon molecule) and IPP (a 5-carbon molecule). nih.govnih.gov
GGPP is a critical precursor for several vital cellular components. It is the substrate for protein geranylgeranylation, a post-translational modification essential for the function of many proteins. nih.govnih.gov Additionally, GGPP serves as a precursor for the synthesis of vitamin K2 and ubiquinone. nih.govnih.gov
Pathophysiological Implications of Aberrant GGDPS Activity
Dysregulation of GGDPS expression and activity has been implicated in a range of human diseases, highlighting its importance in maintaining cellular homeostasis. nih.govnih.govresearchgate.net
Aberrant GGDPS activity can lead to significant dysregulation of cellular signaling pathways. nih.gov The synthesis of GGPP is crucial for the geranylgeranylation of small GTPases, such as those from the Rho and Rab families. nih.govresearchgate.net This lipid modification anchors these proteins to cellular membranes, a prerequisite for their proper function in processes like intracellular vesicle trafficking and cytoskeletal regulation. nih.govnih.govresearchgate.net
Inhibition of GGDPS depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of these critical signaling proteins. mdpi.com This disruption can lead to cellular stress, including the induction of the unfolded protein response (UPR), as the trafficking of proteins within the cell is impaired. nih.govashpublications.org
Elevated expression and activity of GGDPS have been linked to the progression of several types of cancer. aacrjournals.orgaacrjournals.org Research has demonstrated that increased GGDPS expression is associated with tumor growth and poor prognosis in malignancies such as lung adenocarcinoma, hepatocellular carcinoma, and pancreatic ductal adenocarcinoma. aacrjournals.orgaacrjournals.orgresearchgate.net
The reliance of cancer cells on geranylgeranylated proteins for proliferation, survival, and migration makes GGDPS an attractive therapeutic target. nih.govaacrjournals.org Inhibition of GGDPS has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines. uiowa.edu Preclinical studies using GGDPS inhibitors like VSW1198 have demonstrated a reduction in tumor growth in mouse models of multiple myeloma and prostate cancer. ashpublications.orgnih.govresearchgate.net Specifically, this compound has a plasma elimination half-life of approximately 38 to 47.7 hours in mice, indicating prolonged systemic exposure. ashpublications.orgnih.govashpublications.org In vivo studies have confirmed that this compound treatment can disrupt protein geranylgeranylation in tumor tissues. nih.govsci-hub.se
Interactive Data Table: Research Findings on this compound
| Parameter | Value | Reference |
| Target Enzyme | Geranylgeranyl Diphosphate Synthase (GGDPS) | nih.gov |
| IC₅₀ | 45 nM | ashpublications.org |
| Composition | 3:1 mixture of homogeranyl and homoneryl isomers | nih.gov |
| Cellular Activity | Measurable at concentrations as low as 30 nM | nih.gov |
| Plasma Half-Life (mice) | 38.0 (± 10.9) hours / 47.7 (± 7.4) hours | ashpublications.orgnih.gov |
| In Vivo Effect | Disrupts protein geranylgeranylation | nih.gov |
| Therapeutic Interest | Multiple Myeloma, Pancreatic Cancer, Prostate Cancer | ashpublications.orgnih.govsci-hub.se |
Vsw1198: Development and Characterization of a Ggdps Inhibitor
Discovery and Initial Preclinical Characterization of VSW1198
This compound is a potent inhibitor of Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS), an enzyme responsible for synthesizing the 20-carbon isoprenoid geranylgeranyl diphosphate (GGPP). researchgate.netresearcher.life GGPP is a critical substrate for the post-translational modification of proteins, including the Rab family of small GTPases, which are essential for intracellular vesicle trafficking. researchgate.netresearcher.life The inhibition of GGDPS by this compound disrupts the geranylgeranylation of these proteins, which has been shown to impair monoclonal protein trafficking in myeloma cells, thereby inducing the unfolded protein response (UPR) pathway and subsequent apoptosis. researchgate.netresearcher.lifenih.gov
Initial research identified this compound as a highly potent GGDPS inhibitor with an IC₅₀ value of 45 nM. medchemexpress.comnih.gov The compound demonstrates significant cellular activity at concentrations as low as 30 nM. researchgate.netresearcher.life Preclinical characterization of this compound revealed several favorable pharmacological properties. researchgate.netnih.gov In studies using human liver microsomes and mouse S9 fractions, this compound showed complete metabolic stability, suggesting it does not undergo phase I or phase II metabolism. researchgate.netresearcher.lifenih.gov Pharmacokinetic studies established a prolonged plasma terminal half-life of 47.7 ± 7.4 hours. researchgate.netresearcher.liferesearchgate.net The compound also exhibited broad tissue distribution, with the highest concentrations observed in the liver. researchgate.netresearcher.life Importantly, in vivo studies confirmed on-target activity through the disruption of protein geranylgeranylation in multiple organs. researchgate.netresearcher.life
Chemical Composition and Isomeric Nature of this compound (Homogeranyl and Homoneryl Triazole Bisphosphonates)
This compound is an isoprenoid triazole bisphosphonate. researchgate.net It is not a single chemical entity but rather a specific, fixed-ratio mixture of two olefin stereoisomers: homogeranyl triazole bisphosphonate and homoneryl triazole bisphosphonate. researchgate.netnih.gov The synthesis of this compound results in a 3:1 mixture of the homogeranyl (the E-isomer) and homoneryl (the Z-isomer) forms, respectively. researchgate.netnih.govresearchgate.net This isomeric composition is a crucial aspect of its chemical identity and biological activity. nih.gov Stereocontrolled syntheses have been developed to produce the individual, isomerically pure homogeranyl and homoneryl triazole bisphosphonates for research purposes. nih.govacs.orgnih.gov
| Property | Value |
| Compound Class | Isoprenoid Triazole Bisphosphonate |
| Isomeric Composition | 3:1 mixture of Homogeranyl (E) and Homoneryl (Z) isomers |
| Chemical Formula | C₁₅H₂₃N₃Na₄O₆P₂ |
| Molecular Weight | 495.27 g/mol |
Table 1: Chemical Properties of this compound. medkoo.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship studies have revealed that the stereochemistry of the olefin in the isoprenoid chain significantly influences the inhibitory potency against GGDPS. mdpi.com When the homogeranyl (HG) and homoneryl (HN) isomers that compose this compound were isolated and tested individually, the HN isomer was found to be a more potent inhibitor of GGDPS than the HG isomer. nih.govnih.govnih.gov
However, a key finding was that neither isomer alone was as potent as the 3:1 mixture of this compound. nih.gov Further investigation revealed a synergistic interaction between the two isomers. nih.govnih.govnih.gov Cellular assays demonstrated that the isomers potentiate the inhibition of protein geranylgeranylation when used in combination. nih.gov Computational modeling studies provided a potential explanation for this synergy, suggesting that the two isomers may bind to the GGDPS enzyme simultaneously but at different sites. The modeling indicated a preference for the HN isomer at the farnesyl diphosphate (FDP) substrate-binding site and the HG isomer at the geranylgeranyl diphosphate (GGDP) product-binding site. nih.gov This synergistic inhibition by a pair of olefin isomers represents a distinct paradigm in the development of GGDPS inhibitors. nih.gov
| Compound/Isomer | GGDPS IC₅₀ (nM) |
| This compound (3:1 HG:HN mixture) | 45 |
| Homoneryl (HN) Isomer | 75 |
| Homogeranyl (HG) Isomer | 173 |
Table 2: Inhibitory Potency of this compound and its Constituent Isomers against GGDPS. nih.gov
Based on the SAR data from this compound, further rational design and chemical synthesis efforts led to the development of α-methylated derivatives. researchgate.netnih.gov This work produced RAM2061, the α-methylated analog of the homoneryl isomer, and RAM2093, the α-methylated analog of the homogeranyl isomer. nih.govresearchgate.net
The introduction of the methyl group at the α-carbon of the bisphosphonate had a significant impact on the structure-activity relationship. researchgate.net This modification largely negated the influence of olefin stereochemistry on inhibitory potency, and the synergistic interaction observed between the parent isomers was eliminated. researchgate.net As a result, RAM2061 and RAM2093 exhibit similar inhibitory potencies against GGDPS in enzymatic assays and comparable activity in cellular assays. nih.govresearchgate.net Both α-methylated derivatives were shown to be potent inducers of the unfolded protein response and apoptosis in multiple myeloma cell lines. nih.govresearchgate.net
| Compound | Parent Isomer | GGDPS IC₅₀ (nM) |
| RAM2061 | Homoneryl (HN) | 86 |
| RAM2093 | Homogeranyl (HG) | 125 |
Table 3: Inhibitory Potency of α-Methylated Derivatives. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Ggdps Inhibition by Vsw1198
Direct Enzyme Inhibition and Specificity Profile
VSW1198 is a potent and highly specific inhibitor of geranylgeranyl diphosphate (B83284) synthase (GGDPS). nih.gov In enzymatic assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 45 nM against purified GGDPS. ashpublications.orgmedchemexpress.com This highlights its strong affinity for the enzyme. Research has shown that this compound exhibits high specificity for GGDPS, particularly when compared to other related enzymes within the isoprenoid biosynthetic pathway, such as farnesyl diphosphate synthase (FDPS). ashpublications.org
This compound is synthesized as a 3:1 isomeric mixture of homogeranyl and homoneryl triazole bisphosphonates. nih.govmdpi.com Studies on the individual isomers have revealed that the homoneryl isomer is more potent than the homogeranyl isomer in both enzymatic and cellular assays. nih.govsci-hub.se Interestingly, the combination of the two isomers results in a synergistic inhibition of GGDPS, meaning their combined effect is greater than the sum of their individual effects. nih.govmdpi.com Computer modeling suggests this synergy may arise from the preferential binding of each isomer to different sites within the GGDPS enzyme. nih.gov
| Inhibitor | Target Enzyme | IC50 Value | Composition |
| This compound | GGDPS | 45 nM | 3:1 mixture of homogeranyl and homoneryl isomers |
| This compound (homoneryl isomer) | GGDPS | 75 nM | Pure isomer |
| This compound (homogeranyl isomer) | GGDPS | 173 nM | Pure isomer |
This table presents the inhibitory concentration of this compound and its individual isomers against GGDPS. medchemexpress.comresearchgate.net
Modulation of Cellular Isoprenoid Pools: Depletion of Geranylgeranyl Pyrophosphate (GGPP)
The direct inhibition of GGDPS by this compound leads to a significant reduction in the cellular production of its primary product, geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP is a 20-carbon isoprenoid that serves as the essential lipid donor for the geranylgeranylation of proteins. acs.org By blocking GGDPS, this compound effectively depletes the cellular stores of GGPP. nih.govmdpi.com This depletion has been observed in various cell types and is a primary consequence of this compound activity. sci-hub.se In preclinical models, combination treatment with this compound and a statin (which also inhibits the IBP upstream) led to undetectable levels of GGPP in the liver. sci-hub.se The depletion of GGPP is a critical upstream event that directly causes the subsequent disruption of protein modification. nih.gov
Consequential Disruption of Protein Geranylgeranylation
The scarcity of GGPP resulting from GGDPS inhibition directly impairs the process of protein geranylgeranylation. nih.govsci-hub.se This post-translational modification, catalyzed by geranylgeranyl transferases (GGTases), is crucial for the proper membrane localization and function of many signaling proteins. mdpi.comacs.org this compound's ability to disrupt protein geranylgeranylation has been confirmed in vivo through the observation of accumulated unmodified proteins, such as Rap1a, in tissues of treated animals. acs.orgsci-hub.se
Among the proteins affected by GGPP depletion, the Rab family of small GTPases is a key target. ashpublications.orgresearchgate.net Rab proteins are master regulators of intracellular vesicle trafficking, and their function is critically dependent on geranylgeranylation by the enzyme GGTase II. ashpublications.orgnih.govnih.gov Unlike some other small GTPases that can be farnesylated, Rab proteins are exclusively modified by geranylgeranylation. mdpi.com Therefore, the depletion of GGPP by this compound selectively and effectively prevents the prenylation of Rab proteins, which are the only known substrates for GGTase II. mdpi.com This selective disruption of Rab geranylgeranylation is a central aspect of this compound's mechanism of action. nih.gov
The attachment of the lipid geranylgeranyl group acts as a hydrophobic anchor, which is essential for tethering Rab proteins to the membranes of cellular organelles and transport vesicles. mdpi.comnih.gov Without this modification, newly synthesized Rab proteins cannot properly localize to their respective membranes. nih.gov This mislocalization, a direct result of this compound-induced GGPP depletion, renders the Rab proteins non-functional. nih.gov Consequently, the entire process of Rab-mediated vesicle trafficking—including vesicle budding, motility, docking, and fusion—is severely impaired. nih.govmdpi.com This disruption of protein handling within the cell is a major downstream effect of GGDPS inhibition. nih.gov
Induction of Cellular Stress Responses
The widespread disruption of protein trafficking caused by dysfunctional Rab proteins leads to significant cellular stress, particularly within the endoplasmic reticulum (ER). nih.govnih.gov The ER is responsible for the synthesis and folding of a vast number of proteins destined for secretion or for other organelles. When the transport of these proteins out of the ER is hindered, they accumulate, leading to a condition known as ER stress. nih.gov
Apoptosis Induction in Target Cells
A primary consequence of GGDPS inhibition by this compound in cancer cells, particularly in multiple myeloma, is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The mechanism leading to apoptosis is directly linked to the disruption of protein trafficking. ashpublications.org In myeloma cells, which are specialized for the mass production and secretion of monoclonal proteins, the machinery for protein handling is under high demand and operates near its maximum capacity. nih.govashpublications.org
The inhibition of Rab geranylgeranylation by this compound disrupts the trafficking and secretion of these monoclonal proteins. nih.govashpublications.org This disruption causes an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.gov To cope with ER stress, the cell activates a signaling pathway called the Unfolded Protein Response (UPR). nih.govresearchgate.net While initially a pro-survival response, prolonged or overwhelming ER stress, as induced by this compound, shifts the UPR towards its pro-apoptotic arm. nih.govashpublications.org This shift ultimately triggers caspase-mediated apoptosis. mdpi.com Myeloma cells are particularly vulnerable to this mechanism due to their pre-existing high levels of UPR-associated proteins, making them sensitive to further activation of the pro-apoptotic components of the UPR. ashpublications.org
Research has confirmed that treatment with GGDPS inhibitors like this compound leads to the upregulation of UPR markers such as ATF4, PERK, IRE1, and CHOP, followed by apoptosis. mdpi.com This induction of apoptosis through ER stress is a central element of the anti-cancer activity of this compound. researchgate.net
Downstream Effects on Intracellular Trafficking and Secretion Processes (e.g., Monoclonal Protein Trafficking)
The inhibition of GGDPS by this compound has significant downstream effects on fundamental cellular processes, most notably intracellular trafficking and secretion. frontiersin.org These effects are a direct result of the depletion of GGPP and the subsequent failure to geranylgeranylate key regulatory proteins, especially Rab GTPases. nih.gov Rab proteins are essential for nearly all stages of vesicular transport, including vesicle budding, motility, and fusion with target membranes. nih.gov
In the context of multiple myeloma, a primary downstream effect of this compound is the severe disruption of monoclonal protein trafficking. ashpublications.orgspringermedizin.de Myeloma cells are defined by their capacity to synthesize and secrete large quantities of immunoglobulins, or monoclonal proteins. This process is heavily reliant on a functional secretory pathway, which is orchestrated by Rab proteins. By inhibiting Rab geranylgeranylation, this compound impairs the movement of vesicles containing these proteins from the endoplasmic reticulum through the Golgi apparatus to the plasma membrane for secretion. nih.govresearchgate.net This impairment leads to the intracellular accumulation of the monoclonal proteins, directly contributing to the ER stress and UPR activation that culminates in apoptosis. nih.govresearchgate.net
The impact of this compound on intracellular trafficking extends beyond monoclonal proteins. For instance, in pancreatic ductal adenocarcinoma cells, GGDPS inhibition has been shown to disrupt the trafficking of key mucins like MUC1. researchgate.net This effect was specifically linked to the disruption of Rab-mediated activities. researchgate.net The proper transport and secretion of proteins and other macromolecules are fundamental to cell function, and by disrupting this, this compound triggers a cascade of events that can lead to cell death, particularly in cells with a high secretory load. frontiersin.org
Interactive Data Table: this compound Research Findings
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| GGDPS IC50 | 45 nM | Purified Enzyme | sci-hub.seashpublications.orgnih.gov |
| Cellular Activity | As low as 30 nM | Multiple Myeloma Cells | nih.govashpublications.orgresearchgate.net |
| Plasma Half-Life (t1/2) | 47.7 ± 7.4 hours | CD-1 Mice | nih.govresearchgate.netashpublications.org |
Table of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Geranylgeranyl diphosphate (GGDP) | |
| Homogeranyl triazole bisphosphonate | |
| Homoneryl triazole bisphosphonate | |
| RAM2093 | |
| RAM2061 | |
| Lovastatin (B1675250) | |
| Bortezomib | |
| Diazomethane | |
| Rap1a | |
| ATF4 | |
| PERK | |
| IRE1 | |
| CHOP |
Preclinical Efficacy and Pharmacological Studies of Vsw1198
In Vitro Efficacy Assessments in Disease-Relevant Cell Lines
Potency and Concentration-Dependent Cellular Activity in Multiple Myeloma Models
VSW1198 has demonstrated significant potency as a GGDPS inhibitor, with a reported IC50 of 45 nM in enzymatic assays. sci-hub.semedchemexpress.comnih.gov Its cellular activity in multiple myeloma (MM) models is evident at concentrations as low as 30 nM. nih.govresearchgate.netacs.org The mechanism of action in myeloma cells involves the disruption of Rab geranylgeranylation, which is crucial for protein trafficking. researchgate.netacs.org This disruption leads to the induction of the unfolded protein response (UPR) pathway and subsequent apoptosis (programmed cell death). researchgate.netresearchgate.net The compound's inhibitory effects on GGDPS lead to a decrease in the production of geranylgeranyl pyrophosphate (GGPP), an essential molecule for the post-translational modification of proteins like those in the Rab family. sci-hub.se
The cytotoxic effects of this compound have been observed across various human myeloma cell lines. mdpi.com Studies have shown that treatment with this compound leads to a concentration-dependent increase in markers of apoptosis. researchgate.net
Table 1: In Vitro Activity of this compound in Multiple Myeloma
| Parameter | Value | Reference |
|---|---|---|
| GGDPS IC50 | 45 nM | sci-hub.semedchemexpress.comnih.gov |
Anti-Proliferative and Pro-Apoptotic Effects in Pancreatic Cancer Cell Lines
This compound has also shown promise in preclinical models of pancreatic cancer. windows.net The rationale for its use in this context is that malignancies dependent on robust intracellular trafficking and protein secretion are particularly sensitive to agents that disrupt these processes. windows.net By inhibiting GGDPS, this compound disrupts the proper functioning of Rab proteins, which are vital for mucin trafficking in pancreatic ductal adenocarcinoma (PDAC). windows.net This disruption triggers the UPR and induces apoptosis in various human and mouse PDAC cell lines. windows.netresearchgate.net
In a xenograft model using BxPC-3 human pancreatic cancer cells, treatment with this compound significantly slowed tumor growth compared to a vehicle control. windows.net The anti-proliferative effects have been demonstrated in several pancreatic cancer cell lines. oatext.com
In Vivo Pharmacological Evaluation in Animal Models
Pharmacokinetic Profiling: Systemic Distribution and Elimination Kinetics
Pharmacokinetic (PK) studies in CD-1 mice have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. researchgate.netacs.org Following intravenous administration, this compound achieves systemic distribution and is detectable in various tissues. sci-hub.seresearchgate.net The highest concentrations of the compound have been found in the liver. researchgate.netacs.org
The elimination half-life of this compound has been reported to be approximately 47.7 ± 7.4 hours, suggesting that it has a prolonged presence in the body. researchgate.netacs.orgresearchgate.net This extended half-life could allow for less frequent dosing schedules, such as once or twice weekly. sci-hub.se The compound was detectable in plasma and liver samples for up to seven days after a single intravenous dose. researchgate.net
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value | Reference |
|---|---|---|
| Elimination Half-Life (t½) | 47.7 ± 7.4 hours | researchgate.netacs.orgresearchgate.net |
Evaluation of Metabolic Stability in Preclinical Models
The metabolic stability of this compound has been assessed in preclinical models. Studies using human liver microsomes and mouse S9 fractions have shown that this compound exhibits complete stability, indicating that it does not undergo significant phase I or phase II metabolism. researchgate.netacs.org This metabolic stability is a favorable drug-like property, contributing to its prolonged half-life and systemic exposure. sci-hub.sesci-hub.se
On-Target Pharmacodynamic Confirmation (e.g., Assessment of Unmodified Rap1a Levels)
To confirm that this compound engages its target in vivo, researchers have measured the levels of unmodified Rap1a, a protein that requires geranylgeranylation to become active. sci-hub.seresearchgate.net An accumulation of unmodified Rap1a serves as a biomarker for the inhibition of GGDPS. sci-hub.se
Following administration of this compound in mice, immunoblot analysis of various tissues, including the liver, kidney, and spleen, revealed a marked accumulation of unmodified Rap1a. sci-hub.senih.govresearchgate.netresearchgate.net This demonstrates that this compound effectively disrupts protein geranylgeranylation in vivo, confirming its on-target activity. sci-hub.sesci-hub.seresearchgate.net These on-target effects were observed with both once-weekly and twice-weekly dosing regimens. sci-hub.se
Combination Therapy Investigations
Investigations into combination therapies involving this compound have been pursued to enhance its therapeutic effects by targeting multiple points within the isoprenoid biosynthesis pathway (IBP).
Synergistic Interactions with Other Isoprenoid Biosynthesis Pathway Inhibitors (e.g., Statins)
Preclinical studies have evaluated the synergistic potential of combining the geranylgeranyl diphosphate (B83284) synthase (GGDPS) inhibitor this compound with statins, which inhibit an earlier step in the IBP. sci-hub.se The rationale for this dual-inhibitor approach is to create a more comprehensive blockade of the pathway, thereby enhancing the disruption of protein prenylation. sci-hub.se
In a key study, this compound was administered in combination with either lovastatin (B1675250) or pravastatin (B1207561) in CD-1 mice. sci-hub.se Initial investigations using the previously established maximum tolerated dose of this compound on a twice-weekly schedule alongside a statin resulted in hepatotoxicity. sci-hub.se This necessitated dose modifications to ensure the combination was safely tolerated. sci-hub.se Subsequent studies with adjusted, once-weekly this compound dosing or 50% dose reductions of either this compound or lovastatin proved to be more feasible, demonstrating minimal hepatotoxicity. sci-hub.se
Despite the need for dose adjustments, the combination therapy exhibited significant anti-tumor efficacy. In a multiple myeloma xenograft model (MM.1S), the dual inhibition of the IBP with this compound and lovastatin resulted in a significant slowing of tumor growth compared to single-agent treatments. sci-hub.semdpi.com These findings provided the first in vivo evidence that a combination of IBP inhibitors can effectively slow tumor progression, establishing a framework for potential clinical exploration. sci-hub.se
Table 1: Investigated Dose-Reduction Regimens for this compound and Lovastatin Combination Therapy in CD-1 Mice
| Dose Level ID | This compound Dose (mg/kg) | Lovastatin Dose (mg/kg) | Reference |
|---|---|---|---|
| Dose Level -2a | 0.05 (once-weekly) | 10 (daily) | sci-hub.se |
| Dose Level -2b | 0.1 (once-weekly) | 5 (daily) | sci-hub.se |
Mechanistic Basis for Enhanced Therapeutic Outcomes in Preclinical Models
The enhanced anti-tumor effect observed with the this compound and statin combination is rooted in a more profound disruption of the IBP at a molecular level. sci-hub.se The primary mechanism is the severe depletion of geranylgeranyl diphosphate (GGPP), the substrate for protein geranylgeranylation. sci-hub.semdpi.com
In preclinical models, while single-drug treatment with either this compound or a statin led to decreased hepatic GGPP levels, the combination therapy reduced GGPP to undetectable levels. sci-hub.semdpi.com This amplified effect on GGPP pools leads to a more robust inhibition of protein geranylgeranylation, a critical post-translational modification for many proteins involved in cell signaling and trafficking, such as the Rab family of small GTPases. sci-hub.semdpi.comashpublications.org
The on-target effect of the combination therapy was confirmed by observing a marked accumulation of unmodified, and therefore inactive, proteins that are normally geranylgeranylated. sci-hub.se Immunoblot analysis of hepatic tissue from mice treated with the combination revealed a significant build-up of unmodified Rap1a, providing direct evidence of the disruption of protein geranylgeranylation in vivo. sci-hub.se This disruption of essential cellular processes, such as protein trafficking mediated by Rab proteins, is understood to be the mechanistic driver for the induction of the unfolded protein response and subsequent apoptosis in cancer cells, leading to the observed enhanced therapeutic outcomes. ashpublications.orgwindows.net
Table 2: Summary of Mechanistic Findings in Combination Therapy Studies
| Mechanistic Endpoint | Observation in Combination Therapy | Reference |
|---|---|---|
| Hepatic GGPP Levels | Reduced to undetectable levels | sci-hub.semdpi.com |
| Protein Geranylgeranylation | Significantly disrupted in vivo | sci-hub.se |
| Unmodified Rap1a | Marked accumulation in hepatic samples | sci-hub.se |
| Tumor Growth (Myeloma Xenograft) | Significantly slowed | sci-hub.semdpi.com |
Advanced Methodologies in Vsw1198 Research
Enzymatic Assays for GGDPS Activity Measurement
To determine the direct inhibitory effect of VSW1198 on its target enzyme, GGDPS, in vitro enzymatic assays are fundamental. These assays measure the catalytic activity of GGDPS in the presence of varying concentrations of the inhibitor. This compound has been shown to be a potent inhibitor of GGDPS, with studies demonstrating a half-maximal inhibitory concentration (IC50) of 45 nM in enzymatic studies. sci-hub.semedchemexpress.commedchemexpress.com This high potency underscores its efficiency in directly targeting the enzyme. nih.gov The compound is also noted for its high specificity for GGDPS compared to other enzymes within the isoprenoid biosynthesis pathway. nih.govmdpi.com this compound itself is a mixture of two isomers, homogeranyl and homoneryl, which act synergistically to inhibit the GGDPS enzyme more effectively than either isomer alone. nih.govmdpi.com
| Compound | Target Enzyme | IC50 (in vitro) |
| This compound | Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS) | 45 nM sci-hub.semedchemexpress.com |
Cell-Based Functional Assays for Prenylation Status
The functional consequence of GGDPS inhibition within a cellular context is the disruption of protein prenylation, specifically geranylgeranylation. Cell-based assays are therefore essential to confirm that this compound's enzymatic inhibition translates to a functional effect in living cells. Research shows that this compound disrupts protein geranylgeranylation in multiple myeloma (MM) cell cultures at concentrations as low as 30 nM. sci-hub.semdpi.com A common method to assess prenylation status involves monitoring the modification of specific proteins that are known substrates for geranylgeranylation, such as those in the Rab and Rap families of small GTPases. researchgate.net For instance, the accumulation of unprenylated Rab proteins can be detected using specialized in vitro prenylation assays on lysates from treated cells. frontiersin.org These assays confirm that the inhibition of GGDPS by this compound effectively prevents the post-translational modification crucial for the function of these proteins. researchgate.netnih.gov
Quantitative Analysis of Isoprenoid Intermediates (e.g., FPP, GGPP)
Inhibition of GGDPS is expected to alter the cellular pools of isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). GGDPS catalyzes the synthesis of GGPP from FPP and isopentenyl pyrophosphate. mdpi.com Therefore, inhibiting GGDPS should lead to a decrease in GGPP levels and a potential accumulation of its precursor, FPP.
To quantify these changes, researchers utilize sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov Studies in mouse models have confirmed this predicted effect. In vivo experiments where mice were treated with this compound showed a significant decrease in hepatic GGPP levels, while FPP levels increased. sci-hub.senih.gov When this compound was used in combination with statins (which inhibit an earlier step in the pathway), GGPP levels were depleted to undetectable levels in the liver. sci-hub.se This quantitative analysis provides direct evidence of this compound's on-target effect within the isoprenoid biosynthetic pathway. nih.govresearchgate.net
| Treatment Group | Effect on Hepatic FPP Levels | Effect on Hepatic GGPP Levels | Methodology |
| This compound | Increase sci-hub.senih.gov | Decrease sci-hub.senih.gov | LC-MS/MS nih.gov |
| Statins (e.g., Lovastatin) | Decrease sci-hub.senih.gov | Decrease sci-hub.senih.gov | LC-MS/MS nih.gov |
| This compound + Statin | Abrogated increase seen with this compound alone nih.gov | Depleted to undetectable levels sci-hub.senih.gov | LC-MS/MS nih.gov |
Immunoblotting Techniques for Protein Modification Assessment
Immunoblotting, or Western blotting, is a key technique for visually assessing the impact of this compound on protein prenylation. This method allows for the detection of changes in the post-translational modification of specific target proteins. A widely used approach is to monitor the prenylation status of Rap1a, a protein that undergoes geranylgeranylation. researchgate.net Specific antibodies are available that only recognize the unmodified, non-prenylated form of Rap1a. researchgate.net
Following treatment of cells or tissues with this compound, cell lysates are analyzed by immunoblotting. An accumulation of unmodified Rap1a indicates a disruption of the geranylgeranylation process. nih.gov This method has been successfully used to confirm the on-target activity of this compound in multiple organs in vivo following systemic administration, providing clear evidence that the compound disrupts protein geranylgeranylation in a whole-organism context. nih.govresearchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Approaches
To understand the interaction between this compound and its target enzyme GGDPS at an atomic level, computational chemistry and molecular modeling approaches are employed. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone.
Ligand docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule (ligand) to its protein target. In the case of this compound, which is a mixture of a homogeranyl and a homoneryl isomer, computer modeling has been used to understand their synergistic inhibition of GGDPS. nih.gov Modeling studies predict that this synergy may arise from the preferential binding of each isomer to different sites within the GGDPS enzyme. nih.gov Such computational predictions help to explain the enhanced potency of the isomeric mixture and can guide the design of future, even more potent, inhibitors.
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.comresearchgate.net While specific MD simulation studies for this compound are not detailed in the provided context, this methodology is critical for understanding the dynamic nature of the this compound-GGDPS interaction. ucsf.edu An MD simulation would typically start with the docked complex of this compound and GGDPS. The simulation would then calculate the trajectories of atoms over a period of time, revealing information about the stability of the binding, conformational changes in the enzyme upon ligand binding, and the key interactions that maintain the complex. researchgate.net These simulations can help to validate docking poses and provide a more detailed, dynamic picture of the inhibitory mechanism. chemcomp.com
Omics Technologies for Pathway Elucidation (e.g., Proteomics, Transcriptomics)
The investigation into the molecular mechanisms of this compound and related geranylgeranyl diphosphate synthase (GGDPS) inhibitors has been significantly advanced by the application of omics technologies. Proteomics and transcriptomics, in particular, have been instrumental in elucidating the cellular pathways modulated by the inhibition of GGDPS. These methodologies allow for a global, unbiased assessment of changes in protein and gene expression, respectively, providing a comprehensive picture of the cellular response to these compounds.
Research has demonstrated that inhibitors of GGDPS, such as this compound and the closely related compound RAM2061, disrupt the post-translational modification of a key family of signaling proteins known as Rab GTPases. researchgate.netresearchgate.net This disruption of protein geranylgeranylation interferes with critical cellular processes, most notably protein trafficking. researchgate.netresearchgate.net The accumulation of unprocessed proteins triggers a state of cellular stress, specifically within the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR). nih.govwindows.net
Proteomic and transcriptomic studies on GGDPS inhibitors have consistently identified the upregulation of key markers associated with all three branches of the UPR signaling pathway. nih.gov Furthermore, these analyses confirm that the observed cellular effects, including the induction of apoptosis, are a direct consequence of depleting the cell of geranylgeranyl pyrophosphate (GGPP) and the subsequent disruption of Rab protein activity. nih.govnih.gov
Detailed Research Findings
Proteomic Analysis:
Proteomic studies, often utilizing mass spectrometry-based approaches, have been crucial in identifying the specific proteins affected by GGDPS inhibition. A key finding is the accumulation of unmodified, and therefore inactive, geranylgeranylated proteins. Rap1a, a small GTPase, is a well-established biomarker for the target engagement of GGDPS inhibitors, with studies showing its accumulation in the unmodified form following treatment. windows.net
Quantitative proteomic approaches would typically be used to measure the changes in the abundance of proteins involved in the UPR. While specific fold-change data for this compound is not publicly available, research on related GGDPS inhibitors like RAM2061 has confirmed the upregulation of UPR and apoptotic markers at the protein level. nih.gov This includes proteins that are central to the three main branches of the UPR.
Table 1: Representative Proteomic Changes Following GGDPS Inhibition (Based on established effects of GGDPS inhibitors like RAM2061)
| Protein Target | Pathway | Expected Change in Abundance | Rationale |
| Unmodified Rap1a | Protein Prenylation | Increase | Inhibition of GGDPS prevents the geranylgeranylation of Rap1a, leading to the accumulation of the unmodified form. windows.net |
| Cleaved PARP | Apoptosis | Increase | A marker for cells undergoing apoptosis, which is a downstream consequence of sustained UPR activation. windows.net |
| Cleaved Caspases | Apoptosis | Increase | Executioner caspases are activated during apoptosis, a process induced by GGDPS inhibition in cancer cells. windows.net |
| PERK | Unfolded Protein Response | Upregulation | One of the three primary sensors of ER stress that gets activated upon accumulation of unfolded proteins. nih.gov |
| IRE1 | Unfolded Protein Response | Upregulation | A key sensor of ER stress that initiates a signaling cascade to manage unfolded proteins. nih.gov |
| ATF6 | Unfolded Protein Response | Upregulation | The third sensor of the UPR, which is activated in response to ER stress. nih.gov |
This table is representative of findings for GGDPS inhibitors and is for illustrative purposes. Specific quantitative data for this compound is not available in the cited sources.
Transcriptomic Analysis:
Transcriptomic profiling, using techniques such as quantitative reverse transcription PCR (qRT-PCR), provides insight into the changes in gene expression that precede alterations at the protein level. Studies on the GGDPS inhibitor RAM2061 have shown a concentration-dependent upregulation of the transcription of key UPR-mediating genes in various cancer cell lines. nih.gov This confirms that the activation of the UPR is a primary response to GGDPS inhibition.
Table 2: Representative Transcriptomic Changes Following GGDPS Inhibition (Based on qRT-PCR analysis of the GGDPS inhibitor RAM2061 in osteosarcoma and Ewing sarcoma cell lines)
| Gene Target | Pathway | Observed Change in mRNA Levels | Significance |
| ATF4 | Unfolded Protein Response (PERK branch) | Upregulation | A key transcription factor downstream of PERK activation, mediating the expression of stress-response genes. nih.gov |
| CHOP (DDIT3) | Unfolded Protein Response / Apoptosis | Upregulation | A pro-apoptotic transcription factor induced by severe or prolonged ER stress. nih.gov |
| IRE1 (ERN1) | Unfolded Protein Response | Upregulation | Increased transcription of the gene encoding the IRE1 sensor itself indicates a feedback loop to enhance the UPR. nih.gov |
| PERK (EIF2AK3) | Unfolded Protein Response | Upregulation | Upregulation of the gene for the PERK sensor suggests a mechanism to amplify the stress response. nih.gov |
| ATF6 | Unfolded Protein Response | Upregulation | Increased transcription of the gene for the ATF6 sensor, indicating activation of this UPR branch. nih.gov |
This table is based on published findings for the GGDPS inhibitor RAM2061 and serves as a representation of the expected transcriptomic effects of this compound. nih.gov
Translational Research and Future Directions for Ggdps Inhibitors
Advancements in GGDPS Inhibitor Discovery and Optimization
The development of GGDPS inhibitors has evolved significantly, moving from early bisphosphonate compounds to highly potent and selective agents. A pivotal advancement in this area was the creation of isoprenoid triazole bisphosphonates. mdpi.comresearchgate.net Among these, VSW1198 distinguished itself as a particularly potent inhibitor of GGDPS, with an IC50 value of 45 nM. mdpi.comsci-hub.seresearchgate.net
This compound is a 3:1 mixture of homogeranyl and homoneryl isomers. mdpi.comnih.gov A key discovery was that these isomers act synergistically; the combination inhibits the GGDPS enzyme more effectively than either isomer alone, establishing a new paradigm for inhibitor design. researchgate.netnih.gov this compound is highly specific for GGDPS and demonstrates cellular activity, inhibiting protein geranylgeranylation at concentrations as low as 30 nM in cancer cell cultures. sci-hub.semdpi.comnih.gov
Building on the this compound scaffold, subsequent optimization efforts led to the development of α-methylated derivatives, including RAM2061 (the homoneryl isomer) and RAM2093 (the homogeranyl isomer). mdpi.comwindows.netresearchgate.net These second-generation compounds showed similar potent enzymatic inhibition while offering opportunities to study the impact of stereochemistry on in vivo activity and biodistribution. mdpi.comaacrjournals.orgaacrjournals.org Further research has also explored replacing the triazole linkage with an amide-based one to overcome challenges related to large-scale synthesis and potential toxicity observed with the triazole moiety. uiowa.edu
Expansion of Therapeutic Applications beyond Initial Disease Models
The initial therapeutic focus for GGDPS inhibitors was multiple myeloma, a cancer defined by the excessive production and secretion of monoclonal proteins. aacrjournals.orguiowa.edu The rationale was that by inhibiting GGDPS, the geranylgeranylation of Rab GTPases would be disrupted, thereby impairing protein trafficking and inducing endoplasmic reticulum (ER) stress and apoptosis in these highly secretory cancer cells. nih.govaacrjournals.orgresearchgate.net this compound was instrumental in validating this hypothesis in preclinical myeloma models. nih.govresearchgate.net
The success in myeloma models prompted the exploration of GGDPS inhibition in other diseases. Research has since expanded to include:
Pancreatic Ductal Adenocarcinoma (PDAC): Like myeloma, PDAC is characterized by abnormal production of proteins, specifically mucins. GGDPS inhibitors, including this compound and its analog RAM2061, have been shown to disrupt mucin trafficking, induce the unfolded protein response (UPR), and slow tumor growth in PDAC xenograft models. windows.netresearchgate.netresearchgate.net
Sarcomas: Preclinical studies have demonstrated that GGDPS inhibitors can delay tumor growth in sarcoma models, including Ewing sarcoma and osteosarcoma. mdpi.comnih.gov
Prostate Cancer: The potential of GGDPS inhibitors to slow tumor development has also been reported in a murine model of prostate cancer. mdpi.comresearchgate.net
Other Diseases: Beyond oncology, GGDPS inhibitors are being investigated for non-cancer applications, such as fibrotic lung disease and pathological bone remodeling, highlighting the broad potential of targeting this enzyme. mdpi.comresearchgate.netoup.com
Strategic Approaches for Translational Research
The successful development of GGDPS inhibitors like this compound exemplifies the power of interdisciplinary collaboration. The partnership between synthetic chemistry laboratories, focused on designing and creating novel compounds, and cancer biology research groups, dedicated to evaluating their biological activity and therapeutic potential, has been crucial. uiowa.edu This team science approach ensures that inhibitor design is informed by biological insights and that preclinical testing is conducted with well-characterized and potent molecules, accelerating the path from bench to potential clinical application.
A critical component of translational research is the identification of biomarkers to confirm drug activity and predict response. For GGDPS inhibitors, several key preclinical biomarkers have been validated:
Target Engagement Biomarker: The accumulation of unmodified (non-geranylgeranylated) Rap1a has been established as a robust and reliable biomarker of GGDPS inhibition. nih.gov This marker has been used effectively in preclinical studies with this compound and its analogs to confirm that the drug is hitting its target in vivo. researchgate.netresearchgate.net
Pharmacodynamic Biomarkers: The cellular response to GGDPS inhibition can be monitored by measuring the upregulation of proteins involved in the Unfolded Protein Response (UPR), such as ATF4, IRE1, and phosphorylated-eIF2α. windows.netnih.gov The induction of apoptotic markers further confirms the downstream therapeutic effect.
Predictive Biomarkers: While still under investigation, markers of cellular dependency on the geranylgeranylation pathway, such as the expression levels of specific Rab proteins or GGDPS itself, could serve as future predictive biomarkers to select patient populations most likely to benefit from this therapy. aacrjournals.orgaltogenlabs.com
Considerations for Overcoming Research Challenges in Preclinical Development
The preclinical development of GGDPS inhibitors has encountered several challenges. A primary concern that emerged from studies with this compound and other triazole-based inhibitors was dose-limiting hepatotoxicity. researchgate.netnih.gov This finding has spurred strategic efforts to improve the therapeutic index of these compounds.
Approaches to mitigate this challenge include:
Dose and Schedule Optimization: Studies combining this compound with statins found that dose modifications were necessary to achieve a synergistic anti-tumor effect while avoiding excessive liver toxicity. sci-hub.senih.gov
Novel Drug Delivery Systems: A promising strategy involves conjugating GGDPS inhibitors to targeting moieties. For instance, linking the inhibitor to a hyaluronic acid (HA) polymer is being explored to alter the drug's biodistribution, aiming to reduce liver uptake while enhancing its delivery to the bone marrow in the context of multiple myeloma. nih.gov
Structural Modification: The development of new chemical scaffolds, such as replacing the triazole ring with an amide linkage, is underway to design inhibitors with a potentially improved safety profile and more scalable synthesis. uiowa.edu
Outlook on the Scientific Impact and Potential of GGDPS Inhibition
The inhibition of GGDPS represents a significant and promising new direction in targeted therapy. By specifically depleting geranylgeranyl diphosphate (B83284) (GGPP), these inhibitors disrupt the function of geranylgeranylated proteins critical for cancer cell survival, such as Rab and Rho GTPases, without the broader effects of statins on the entire isoprenoid pathway. oup.comresearchgate.net
The foundational research with this compound has paved the way for a deeper understanding of the therapeutic potential of targeting GGDPS. Future research will likely focus on advancing second- and third-generation inhibitors with improved safety profiles into clinical trials. The exploration of combination therapies, where GGDPS inhibitors are paired with standard-of-care chemotherapies or other targeted agents, holds significant promise for enhancing efficacy and overcoming resistance. sci-hub.senih.gov
Ultimately, the continued development of GGDPS inhibitors, supported by robust translational strategies and validated biomarkers, has the potential to make a substantial impact on the treatment of multiple myeloma, pancreatic cancer, and a growing list of other malignancies and human diseases. researchgate.netoa.mgnih.gov
Q & A
Q. What is the molecular mechanism of VSW1198, and how does it disrupt protein prenylation in cancer cells?
this compound is a potent inhibitor of geranylgeranyl diphosphate synthase (GGDPS), which catalyzes the production of geranylgeranyl pyrophosphate (GGPP). GGPP is essential for post-translational geranylgeranylation of Rab GTPases, which mediate intracellular vesicle trafficking. By inhibiting GGDPS, this compound disrupts Rab protein function, leading to endoplasmic reticulum stress, unfolded protein response activation, and apoptosis in myeloma cells . Researchers can validate this mechanism via immunoblotting for unmodified Rap1a (a geranylgeranylation-dependent protein) in treated tissues .
Q. What pharmacokinetic (PK) parameters define this compound’s bioavailability and tissue distribution?
this compound exhibits a plasma half-life of 47.7 ± 7.4 hours and achieves systemic distribution across tissues, with the highest concentrations in the liver. LC-MS/MS analysis revealed detectable levels in the brain, spleen, and kidneys, though blood-brain barrier penetration is limited. Researchers should use tissue-specific PK profiling and solid-phase extraction methods to quantify drug concentrations and correlate them with target engagement (e.g., Rap1a modification status) .
Q. How does this compound’s metabolic stability influence its therapeutic potential?
this compound demonstrates exceptional metabolic stability, showing no degradation in human liver microsomes (HLM) or mouse S9 fractions. This stability reduces concerns about CYP-mediated drug-drug interactions. To assess metabolic pathways, researchers should perform in vitro assays using HLM/S9 fractions with positive controls (e.g., verapamil) and monitor metabolites via LC-MS/MS .
Q. What are the baseline toxicological thresholds for this compound in preclinical models?
The maximum tolerated dose (MTD) in CD-1 mice is 0.5 mg/kg via intravenous injection. Doses ≥1 mg/kg induce hepatotoxicity (e.g., liver necrosis, elevated transaminases). Researchers must conduct dose-escalation studies with histopathological analysis and serum biomarkers (ALT, AST) to establish safety margins. Comparative studies with structurally related but less potent analogs (e.g., RAM3059) can isolate toxicity specific to GGDPS inhibition .
Advanced Research Questions
Q. How can researchers reconcile this compound’s hepatotoxicity with its antitumor efficacy in systemic dosing regimens?
Despite hepatic toxicity at higher doses, this compound’s liver accumulation may benefit cancers with hepatic metastases (e.g., pancreatic adenocarcinoma). To mitigate toxicity, researchers should explore intermittent dosing schedules (e.g., 0.1 mg/kg twice weekly) and monitor tumor regression via ultrasound or caliper measurements in xenograft models. Tissue-specific drug delivery systems (e.g., liposomal encapsulation) could further optimize therapeutic indices .
Q. What experimental strategies address contradictory data on this compound’s efficacy across cancer types?
While this compound shows efficacy in myeloma and pancreatic cancer models, its activity may vary due to tumor-specific dependencies on Rab-mediated trafficking. Researchers should perform comparative transcriptomic analyses (e.g., RNA-seq) of sensitive vs. resistant tumors to identify biomarkers (e.g., Rab isoform expression). Co-culture systems with stromal cells can further model tumor microenvironment influences .
Q. How can in vitro findings on this compound’s metabolic stability be translated to in vivo models without confounding variables?
In vitro metabolic stability assays (HLM/S9) must be complemented with in vivo metabolite profiling using stable isotope-labeled this compound. Researchers should also assess long-term drug accumulation in tissues via repeated dosing studies and evaluate potential non-CYP metabolic pathways (e.g., esterase activity) through enzyme inhibition assays .
Q. What statistical approaches resolve variability in tumor response data from this compound-treated cohorts?
Linear mixed models with Bonferroni correction are recommended for longitudinal tumor volume analyses (e.g., BxPC-3 xenografts). For binary outcomes (e.g., survival in KPC models), Kaplan-Meier curves with log-rank tests are appropriate. Researchers should predefine effect sizes and power calculations to account for biological variability and ensure reproducibility .
Methodological Guidelines
- Data Contradiction Analysis : Use hierarchical clustering of PK/PD datasets to identify outliers and validate findings with orthogonal assays (e.g., IHC for Ki67 in tumors vs. LC-MS/MS drug levels) .
- Experimental Design : Incorporate sham-treated controls and randomized block designs to minimize bias in toxicity studies. For efficacy trials, stratify animals by baseline tumor volume .
- Literature Review : Prioritize studies indexed in PubMed Central and avoid non-peer-reviewed sources. Cross-reference findings with mechanistic studies on related GGDPS inhibitors (e.g., zoledronate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
